1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind to various biological macromolecules, influencing their activity and leading to desired biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate include other indole derivatives such as:
Tryptophan: An essential amino acid with an indole ring, important in protein synthesis and as a precursor to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.
The uniqueness of 1’-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4’-piperidine]-1’,6-dicarboxylate lies in its spiro structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
Molekularformel |
C23H28N2O4 |
---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-O'-benzyl 6-O-ethyl spiro[1,2,6,7-tetrahydroindole-3,4'-piperidine]-1',6-dicarboxylate |
InChI |
InChI=1S/C23H28N2O4/c1-2-28-21(26)18-8-9-19-20(14-18)24-16-23(19)10-12-25(13-11-23)22(27)29-15-17-6-4-3-5-7-17/h3-9,18,24H,2,10-16H2,1H3 |
InChI-Schlüssel |
LFNPTSNRHDZERZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2=C(C=C1)C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.